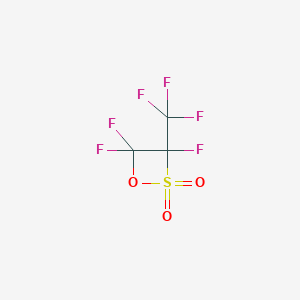

3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,4-trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O3S/c4-1(2(5,6)7)3(8,9)12-13(1,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBEUZIEWSRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OS1(=O)=O)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379915 | |

| Record name | 3,4,4-Trifluoro-3-(trifluoromethyl)-1,2lambda~6~-oxathietane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-15-9 | |

| Record name | 1,2-Oxathietane, 3,4,4-trifluoro-3-(trifluoromethyl)-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4-Trifluoro-3-(trifluoromethyl)-1,2lambda~6~-oxathietane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(3-methyl-1,2-oxathietane 2,2-dioxide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide, a fluorinated heterocyclic compound with potential applications in various fields of chemical research and development. This document details the established synthetic protocol, physicochemical properties, and spectroscopic data for this compound. The synthesis involves the [2+2] cycloaddition of hexafluoropropene and sulfur trioxide. This guide is intended to serve as a valuable resource for researchers working with fluorinated compounds and developing novel chemical entities.

Introduction

This compound, also known as Perfluoro(3-methyl-1,2-oxathietane)-2,2-dioxide, is a four-membered heterocyclic compound containing a highly fluorinated carbon backbone and a sulfone group. The presence of multiple fluorine atoms and a strained ring system imparts unique chemical and physical properties to the molecule. This guide outlines the key aspects of its synthesis and provides a detailed summary of its characterization.

Synthesis

The primary route for the synthesis of this compound is the direct cycloaddition reaction of hexafluoropropene with sulfur trioxide. This reaction was first reported by England, Dietrich, and Lindsey in 1960.

Reaction Scheme

The overall reaction is a [2+2] cycloaddition, which can be depicted as follows:

In-Depth Technical Guide: Physicochemical Properties of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide, also known by its CAS Number 773-15-9, is a fluorinated heterocyclic compound. Its structure, featuring a highly strained four-membered ring and multiple fluorine atoms, imparts unique chemical and physical properties. This technical guide provides a comprehensive overview of its known physicochemical characteristics, a plausible synthesis route, and safety information, designed to support research and development activities. This compound is primarily utilized as a chemical intermediate in the synthesis of specialty polymers, electronics, and high-performance coatings.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for designing appropriate handling and storage procedures.

| Property | Value | Source(s) |

| Chemical Structure | ||

| Molecular Formula | C₃F₆O₃S | [2][3][4] |

| Molecular Weight | 230.09 g/mol | [2][3][4] |

| CAS Number | 773-15-9 | [2][3][5][6] |

| Appearance | Colorless liquid | [3][6] |

| Boiling Point | 46.5 °C | [2][3][5][6] |

| Density | 1.93 g/cm³ | [2][3][6] |

| Refractive Index | 1.343 | [2][3] |

| Flash Point | 53.6 °C | [2][3][6] |

| Vapor Pressure | 2.51 mmHg at 25°C | [2] |

| Topological Polar Surface Area | 51.8 Ų | [4] |

| Hydrogen Bond Acceptor Count | 9 | [4] |

Synthesis

General Experimental Protocol (Inferred)

A process for preparing fluorinated β-sultones involves the reaction of a fluorinated olefin, such as hexafluoropropene, with oleum (a solution of sulfur trioxide in sulfuric acid).[2]

The reaction can be carried out in a pressure reactor. Hexafluoropropene and oleum are charged into the reactor, potentially with an inert solvent.[2] The reaction mixture is then heated for several hours (e.g., at 50°C for 6 hours).[2] After the reaction, any excess hexafluoropropene is vented, and the resulting product layer is separated.[2] Purification of the desired sultone is typically achieved by distillation.[2] The product layer may be washed with sulfuric acid prior to distillation to remove residual sulfur trioxide.[2]

Disclaimer: This protocol is based on a similar synthesis and should be adapted and optimized for the specific preparation of this compound under appropriate laboratory safety protocols.

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. CN1726180A - Selective reaction of hexafluoropropylene oxide with perfluoroacyl fluorides - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

In-Depth Technical Guide: TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE (CAS 773-15-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 773-15-9, identified as TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE. The document consolidates available data on its chemical structure, physicochemical properties, and synthesis. Due to the limited publicly available information, this guide focuses on the fundamental chemical and physical characteristics of the compound. Currently, there is a notable absence of published research on the pharmacological properties, mechanism of action, and specific biological activity of this molecule. The information presented herein is intended to serve as a foundational resource for researchers and professionals interested in this compound and the broader class of perfluorinated sultones.

Chemical Identity and Structure

TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE is a heterocyclic compound belonging to the class of sultones, which are cyclic sulfonic esters. The presence of multiple fluorine atoms classifies it as a perfluorinated compound.

Synonyms:

-

1,2,2-TRIFLUORO-2-HYDROXY-1-(TRIFLUOROMETHYL)-ETHANESULFONIC ACID SULTONE[1]

-

HEXAFLUORO(3-METHYL-1,2-OXATHIETANE)-2,2-DIOXIDE[1]

-

PERFLUORO(3-METHYL-1,2-OXATHIETANE)-2,2-DIOXIDE[]

-

3,4,4-Trifluoro-3-(trifluoromethyl)-1,2-oxathietane 2,2-dioxide[1]

Chemical Structure:

Caption: Chemical structure of TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE.

Physicochemical Properties

A summary of the key physical and chemical properties of TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C3F6O3S | [1] |

| Molecular Weight | 230.09 g/mol | [1] |

| Appearance | Not specified | [1] |

| Boiling Point | 46.5 °C | [1] |

| Density | 1.93 g/cm³ | [1] |

| Refractive Index | 1.343 | [1] |

| Flash Point | 53.6 °C | [1] |

| Vapor Pressure | 2.51 mmHg at 25°C | [1] |

| Storage Temperature | Keep Cold | [1] |

Synthesis

The synthesis of TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE has been reported in the scientific literature. A key reference points to a publication in the Journal of the American Chemical Society.[1][3]

Logical Relationship of Synthesis:

References

Technical Guide: Thermal Stability and Decomposition of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide (CAS 773-15-9). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related fluorinated β-sultones and other perfluorinated compounds. The content herein is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering insights into the compound's properties, potential decomposition pathways, and standardized methodologies for its thermal analysis.

Introduction

This compound is a highly fluorinated, four-membered heterocyclic compound containing a sulfone group, commonly known as a β-sultone. Fluorinated sultones are recognized as versatile intermediates in organic synthesis, particularly for the introduction of fluoroalkylsulfonyl moieties into various molecular scaffolds.[1][2] The high degree of fluorination in these compounds imparts unique properties, including high thermal and chemical stability, which are of significant interest in the development of new materials and pharmaceuticals.[3] Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling, storage, and application in various chemical processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides a foundational understanding of the compound's physical state under standard conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 773-15-9 |

| Molecular Formula | C₃F₆O₃S |

| Molecular Weight | 246.09 g/mol |

| Boiling Point | 46.5 °C |

| Density | 1.93 g/cm³ |

| Refractive Index | 1.343 |

Thermal Stability and Decomposition

Table 2: Hypothetical Thermal Analysis Data

| Parameter | Projected Value/Range | Analytical Technique |

| Onset of Decomposition (Tonset) | 150 - 250 °C | TGA/DSC |

| Major Decomposition Step | 200 - 350 °C | TGA |

| Enthalpy of Decomposition (ΔHd) | -150 to -300 J/g | DSC |

| Residue at 600 °C | < 5% | TGA |

Note: The values presented in this table are estimates based on the analysis of structurally similar compounds and should be confirmed by experimental analysis.

Proposed Decomposition Pathway

The thermal decomposition of fluorinated β-sultones is expected to proceed through the cleavage of the strained four-membered ring. The C-S and C-O bonds are likely the most labile points in the structure. Analogous to the decomposition of other perfluorinated compounds, the thermolysis of this compound is hypothesized to generate highly reactive intermediates and stable gaseous byproducts. A plausible decomposition pathway involves the initial cleavage to form sulfur dioxide (SO₂) and a perfluorinated olefin.

Caption: Proposed thermal decomposition pathway of the title compound.

Experimental Protocols

This section outlines generic experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the analysis of this compound. These protocols are based on established ASTM standards.[6][7][8]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer with a microbalance, furnace, and gas flow control.

Procedure:

-

Tare a clean, inert sample pan (e.g., platinum or alumina).

-

Dispense 2-5 mg of the sample into the pan. Due to the compound's volatility, this should be done in a controlled environment.

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature ranges of mass loss events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the compound, including its enthalpy of decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Weigh 1-3 mg of the sample into a hermetically sealed aluminum or gold-plated pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its decomposition range (e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram to identify and quantify exothermic or endothermic events.

Caption: Generalized workflow for the thermal analysis of the compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a foundational understanding based on the properties of structurally related compounds. The presented physicochemical data, hypothetical thermal analysis profile, and proposed decomposition pathway offer a starting point for further investigation. The detailed experimental protocols for TGA and DSC provide a standardized approach for researchers to obtain empirical data for this compound. Further research is essential to definitively characterize its thermal behavior and validate the proposed decomposition mechanisms.

References

- 1. "Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid" by Javid Mohtasham [pdxscholar.library.pdx.edu]

- 2. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]

- 3. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tainstruments.com [tainstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. cdpr.ca.gov [cdpr.ca.gov]

- 7. infinitalab.com [infinitalab.com]

- 8. store.astm.org [store.astm.org]

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive technical guide on the spectroscopic and synthetic aspects of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of published experimental data for this specific compound. While information exists for structurally related fluorinated oxathietane dioxides and other molecules containing trifluoromethyl groups, specific NMR, IR, and MS spectra, as well as detailed synthetic protocols for this compound, are not publicly available at this time.

This guide will therefore focus on presenting the available identifying information for the target compound and providing a general overview of the expected spectroscopic characteristics and potential synthetic strategies based on related structures. This approach is intended to offer a foundational understanding for researchers interested in the synthesis and characterization of this novel fluorinated heterocycle.

Compound Identification

The primary identifiers for this compound are its Chemical Abstracts Service (CAS) number and its IUPAC International Chemical Identifier (InChI).

| Identifier | Value |

| CAS Number | 773-15-9 |

| Chemical Formula | C₃F₆O₃S |

| InChI | 1S/C3F6O3S/c4-1(2(5,6)7)3(8,9)12-13(1,10)11 |

| InChIKey | NRSBEUZIEWSRKT-UHFFFAOYSA-N |

Predicted Spectroscopic Data

In the absence of experimental spectra, the following sections outline the expected spectroscopic features of this compound based on the known behavior of similar functional groups and molecular structures.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This would be the most informative NMR technique. The spectrum is expected to show two main resonances corresponding to the trifluoromethyl (CF₃) group and the fluorine atoms attached to the oxathietane ring.

-

The CF₃ group would likely appear as a singlet or a finely coupled multiplet.

-

The three fluorine atoms on the ring (one at C3 and two at C4) would exhibit complex splitting patterns due to geminal and vicinal F-F coupling. The fluorine at C3 would be split by the two fluorine atoms at C4, and these, in turn, would be split by the fluorine at C3. The relative chemical shifts would depend on the electronic environment and through-space interactions.

-

-

¹³C NMR: The spectrum would show three distinct carbon signals.

-

The carbon of the trifluoromethyl group.

-

The two carbons of the oxathietane ring (C3 and C4). These would exhibit significant splitting due to one-bond and two-bond C-F coupling.

-

-

¹⁷O NMR: While less common, ¹⁷O NMR could provide information about the sulfone and ether oxygen atoms.

-

³³S NMR: This technique could be used to characterize the sulfur atom of the sulfone group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions characteristic of the sulfone and carbon-fluorine bonds.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| S=O (asymmetric stretch) | 1350 - 1400 | Typically a very strong and sharp band. |

| S=O (symmetric stretch) | 1150 - 1200 | Another strong and sharp band. |

| C-F (stretch) | 1000 - 1400 | Multiple strong to medium bands are expected due to the numerous C-F bonds. |

| C-O-S (stretch) | 800 - 1000 | May be present but could be obscured by the strong C-F absorptions. |

2.3. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₃F₆O₃S.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of SO₂, CF₃, and other small fluorinated fragments. The presence of characteristic fragment ions would be crucial for structure confirmation. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its fragments.

Potential Synthetic Pathways

While a specific, validated synthesis for this compound is not documented, a logical retrosynthetic analysis suggests potential routes based on established fluorine chemistry and the synthesis of related sulfur-containing heterocycles.

Logical Relationship Diagram for a Potential Synthetic Approach:

Caption: A potential retrosynthetic pathway for the target compound.

Experimental Workflow Diagram for Synthesis and Characterization:

Caption: General workflow for the synthesis and analysis of the target compound.

3.1. Proposed General Experimental Protocol

-

Synthesis of the Oxathietane Ring: A potential starting point would be the [2+2] cycloaddition of a fluorinated ketone, such as hexafluoroacetone, with a suitable fluorosulfonyl-containing reagent. The reaction conditions (solvent, temperature, catalyst) would need to be optimized to favor the formation of the four-membered ring.

-

Purification of the Intermediate: The resulting oxathietane would likely be purified using techniques suitable for volatile and reactive fluorinated compounds, such as fractional distillation under reduced pressure or preparative gas chromatography.

-

Oxidation to the Sulfone: The purified oxathietane would then be oxidized to the corresponding 2,2-dioxide. Common oxidizing agents for converting sulfides/sulfites to sulfones include hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions would be critical to avoid decomposition of the strained ring system.

-

Final Purification: The final product, this compound, would require careful purification to remove any remaining starting materials, oxidant, and byproducts.

-

Spectroscopic Analysis: The purified product would then be subjected to a full suite of spectroscopic analyses (NMR, IR, MS) to confirm its structure and purity.

Conclusion and Future Outlook

This compound remains a compound for which detailed experimental data is not currently available in the public domain. The information presented in this guide is based on the known properties of related compounds and serves as a theoretical framework for its potential synthesis and characterization.

For researchers and professionals in drug development, the unique combination of a highly fluorinated structure and a reactive sulfone moiety could make this compound an interesting building block for novel therapeutic agents. The strong electron-withdrawing nature of the perfluoroalkyl groups can significantly influence the reactivity and physicochemical properties of molecules into which it is incorporated.

Further research is required to synthesize and fully characterize this compound. The publication of its experimental spectroscopic data and a reliable synthetic method would be a valuable contribution to the field of fluorine chemistry and would enable its exploration in various applications. It is recommended that any researcher attempting the synthesis of this compound proceed with caution, given the potential reactivity of highly fluorinated small-ring heterocycles.

The Advent and Advancement of Cyclic Fluoroalkylsulfonyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic fluoroalkylsulfonyl esters, commonly known as fluorinated sultones, have emerged as a versatile class of compounds with significant potential in organic synthesis and medicinal chemistry. Their unique chemical properties, imparted by the presence of the fluoroalkyl group and the strained cyclic sulfonate structure, make them valuable intermediates and pharmacophores. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing these important molecules. Detailed experimental protocols for seminal synthetic procedures are presented, alongside a summary of their applications, particularly in the realm of drug development and bioimaging.

Introduction: The Emergence of a Unique Heterocycle

Sultones, the cyclic esters of hydroxysulfonic acids, have been a subject of chemical interest for over a century, with their synthesis first being reported in the late 19th century.[1] These compounds are recognized as potent alkylating agents and valuable intermediates in the synthesis of a wide array of organic molecules.[2][3] The introduction of fluorine or fluoroalkyl groups into the sultone framework significantly alters the molecule's electronic properties, reactivity, and metabolic stability, making cyclic fluoroalkylsulfonyl esters a particularly attractive scaffold for medicinal chemistry and materials science.[4][5] The strong electron-withdrawing nature of the fluoroalkyl group enhances the electrophilicity of the sultone, influencing its reactivity towards nucleophiles. This guide delves into the pivotal moments in the discovery and the evolution of synthetic routes to this intriguing class of compounds.

Historical Perspective and Key Discoveries

The exploration of fluorinated sultones appears to have gained momentum in the latter half of the 20th century, driven by the broader interest in organofluorine chemistry. A significant early contribution to the field was the doctoral work of Javid Mohtasham in 1989, which detailed the synthesis of fluorinated β-sultones through the reaction of sulfur trioxide (SO₃) with fluoroolefins.[3] This research laid the groundwork for understanding the fundamental reactivity and properties of these compounds.

Subsequent developments focused on improving the safety and scalability of these synthetic methods. A notable advancement was the use of oleum (a solution of sulfur trioxide in sulfuric acid) as a milder and more practical alternative to pure, monomeric SO₃ for the synthesis of fluorinated β-sultones.[1] This modification made the production of these compounds more amenable to industrial applications.[1]

More recently, the unique reactivity of fluorinated sultones has been harnessed in the development of advanced diagnostic tools. A prime example is the use of a nitroimidazolyl-containing sultone as a precursor for the radiosynthesis of [¹⁸F]FLUSONIM, a highly hydrophilic positron emission tomography (PET) tracer for imaging hypoxia in tumors.[2] This application underscores the modern relevance of this class of compounds in cutting-edge medical research.

Synthetic Methodologies

The synthesis of cyclic fluoroalkylsulfonyl esters can be broadly categorized into two main approaches: the sulfonation of fluoroalkenes and the fluorination of pre-existing sultone rings.

Sulfonation of Fluoroalkenes

This is the most established method for the preparation of fluorinated β-sultones. The general strategy involves the [2+2] cycloaddition of sulfur trioxide (SO₃) or a related sulfonating agent to a fluoroalkene.

-

Using Sulfur Trioxide (SO₃): This is the classical method. SO₃ adds across the double bond of a fluoroolefin to yield the corresponding fluorinated β-sultone.[3] The reaction is typically carried out in an inert solvent.

-

Using Oleum: To circumvent the challenges associated with handling highly reactive monomeric SO₃, oleum has been employed as a more convenient sulfonating agent.[1] The reaction of a fluorinated olefin with oleum under controlled temperature and pressure affords the desired fluorinated β-sultone.[1]

Fluorination of Alkyl Sultones

An alternative approach involves the direct fluorination of a pre-formed alkyl sultone. This method is particularly useful for introducing fluorine at specific positions on the sultone ring.

-

Reaction with Sulfuryl Fluoride: A patented method describes the preparation of fluoroalkyl sultones by reacting an alkyl sultone with sulfuryl fluoride in the presence of an initiator and an acid-binding agent.[6] This reaction proceeds via a radical mechanism.

Radiofluorination of Sultone Precursors

For applications in PET imaging, the introduction of the fluorine-18 isotope is crucial. This is typically achieved through nucleophilic substitution on a suitable sultone precursor.

-

Nucleophilic Ring-Opening with [¹⁸F]Fluoride: A sultone precursor, often activated with an appropriate leaving group or containing a strained ring, is reacted with a source of [¹⁸F]fluoride, such as K¹⁸F/K₂₂₂ complex.[2][7] The fluoride ion acts as a nucleophile, attacking the carbon atom of the cyclic ester and leading to ring-opening and the formation of the ¹⁸F-labeled fluorosulfonic acid derivative.[2]

Data Presentation: Synthesis of Cyclic Fluoroalkylsulfonyl Esters

| Method | Starting Materials | Reagents | General Conditions | Product Type | Reference |

| Sulfonation of Fluoroolefins | Fluoroolefin (e.g., RCF=CF₂) | Sulfur Trioxide (SO₃) | Inert solvent | Fluorinated β-sultone | [3] |

| Sulfonation with Oleum | Fluorinated Olefin | Oleum (SO₃ in H₂SO₄) | Controlled temperature and pressure | Fluorinated β-sultone | [1] |

| Fluorination of Alkyl Sultones | Alkyl sultone | Sulfuryl Fluoride, Initiator, Acid-binding agent | High-pressure reactor, elevated temperature | Fluoroalkyl sultone | [6] |

| Radiofluorination | Sultone precursor | K¹⁸F/K₂₂₂/K₂CO₃ complex | Acetonitrile, 110 °C | [¹⁸F]Fluorosulfonic acid derivative | [2] |

Experimental Protocols

General Procedure for the Preparation of Fluorinated β-Sultones using Oleum

This protocol is adapted from the process described in US Patent 5,723,630.[1]

Materials:

-

Fluorinated olefin (e.g., 2H-pentafluoropropene)

-

Oleum (e.g., 20-30% fuming sulfuric acid)

-

Reaction vessel (autoclave or suitable pressure reactor)

Procedure:

-

Charge the reaction vessel with oleum.

-

Introduce the fluorinated olefin into the vessel. The reaction can be performed by bubbling the gaseous olefin through the oleum at atmospheric pressure or by charging the reactor with the olefin to a specific pressure.

-

The reaction can be conducted at room temperature or with moderate heating (e.g., up to 50 °C). The reaction pressure can range from atmospheric to around 100 psi.

-

Maintain the reaction for a period of 2 to 6 hours, with stirring.

-

After the reaction is complete, vent any excess olefin.

-

The resulting fluorinated β-sultone can be isolated from the reaction mixture by separation of the organic layer, followed by distillation for purification.

Synthesis of a Sultone Precursor for Radiofluorination ([¹⁸F]FLUSONIM precursor)

This protocol is based on the synthesis described by G. Gracia et al.[2]

Materials:

-

Butane sultone

-

n-Butyl lithium (n-BuLi)

-

Propargyl bromide

-

2-Azidoethyl-2'-nitroimidazole

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

Procedure:

Step 1: Synthesis of Alkynylsultone

-

Dissolve butane sultone in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-BuLi in hexanes.

-

After stirring for 30 minutes, add propargyl bromide and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the alkynylsultone.

Step 2: Copper-Catalyzed Cycloaddition

-

Dissolve the alkynylsultone and 2-azidoethyl-2'-nitroimidazole in a mixture of DCM and DIPEA.

-

Add CuI to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the final sultone precursor.

Radiosynthesis of [¹⁸F]FLUSONIM

This protocol is a summary of the radiofluorination procedure described by G. Gracia et al.[2]

Materials:

-

Sultone precursor

-

[¹⁸F]Fluoride (as K¹⁸F/K₂₂₂/K₂CO₃ complex)

-

Acetonitrile (anhydrous)

Procedure:

-

Prepare the anhydrous K¹⁸F/K₂₂₂/K₂CO₃ complex by azeotropic distillation.

-

Add a solution of the sultone precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

-

Heat the reaction mixture at 110 °C for 15 minutes in a sealed reaction vessel.

-

After cooling, dilute the crude reaction mixture with water.

-

Purify the [¹⁸F]FLUSONIM using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Synthetic Pathways to Cyclic Fluoroalkylsulfonyl Esters

Caption: Overview of major synthetic strategies for cyclic fluoroalkylsulfonyl esters.

Experimental Workflow for [¹⁸F]FLUSONIM Synthesis

Caption: Step-wise synthesis of the [¹⁸F]FLUSONIM PET tracer.

Applications in Drug Development and Beyond

The primary application of cyclic fluoroalkylsulfonyl esters in drug development is as versatile intermediates. Their ability to act as sulfoalkylating agents allows for the introduction of fluorinated sulfonic acid or sulfonate moieties into drug candidates. This can improve pharmacokinetic properties such as solubility and membrane permeability.

The development of [¹⁸F]FLUSONIM is a testament to the potential of these compounds in creating novel diagnostic agents.[2] The hydrophilic nature of the resulting fluorosulfonic acid derivative leads to rapid clearance from non-target tissues, providing high-contrast images for the specific detection of hypoxic regions in tumors.[2]

While direct applications of cyclic fluoroalkylsulfonyl esters as therapeutic agents are less documented, their role as bioisosteres for other functional groups is an area of active investigation. The replacement of a carboxylic acid with a fluorinated sultone, for example, could modulate the acidity and binding interactions of a drug molecule.

Conclusion

The field of cyclic fluoroalkylsulfonyl esters has evolved from fundamental synthetic explorations to sophisticated applications in medical imaging. The historical development of synthetic methods, from the use of hazardous reagents like pure SO₃ to more practical approaches, has been crucial for unlocking the potential of this class of compounds. The unique reactivity of the fluorinated sultone ring continues to offer exciting opportunities for the development of novel chemical entities for both therapeutic and diagnostic purposes. Further research into the biological activities of these compounds and their interactions with biological targets is warranted to fully exploit their potential in drug discovery and development.

References

- 1. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]

- 2. 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid" by Javid Mohtasham [pdxscholar.library.pdx.edu]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Fluorinated β-Sultones | Semantic Scholar [semanticscholar.org]

- 6. Preparation method of fluoroalkyl sultone - Eureka | Patsnap [eureka.patsnap.com]

- 7. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide (CAS 773-15-9). This highly fluorinated four-membered heterocyclic compound, a member of the β-sultone class, exhibits unique chemical properties owing to the presence of multiple electron-withdrawing fluorine atoms and the strained oxathietane ring system. This document details its synthesis, key reactions including nucleophilic ring-opening, hydrolysis, and rearrangements, and provides experimental protocols for its preparation. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, particularly those interested in the application of fluorinated building blocks.

Introduction

This compound is a colorless liquid with a boiling point of approximately 46.5 °C. Its structure, featuring a highly substituted oxathietane ring, renders it a potent electrophile and a precursor to a variety of fluorinated compounds. The presence of the trifluoromethyl group and additional fluorine atoms significantly influences its reactivity, making it a subject of interest for the synthesis of novel pharmaceuticals and agrochemicals. This guide will explore the fundamental aspects of its chemical behavior, supported by available data and established reaction pathways for analogous fluorinated β-sultones.

Synthesis

The primary and most direct method for the synthesis of this compound is the [2+2] cycloaddition reaction of hexafluoropropene (HFP) with sulfur trioxide (SO₃). This reaction is characteristic of the formation of fluorinated β-sultones from fluoroolefins.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

Materials:

-

Hexafluoropropene (HFP)

-

Sulfur trioxide (SO₃), freshly distilled or stabilized

-

Anhydrous, inert solvent (e.g., Freon-113, dichloromethane)

Procedure:

-

A solution of sulfur trioxide in an anhydrous, inert solvent is prepared in a cooled reaction vessel (typically below 0 °C).

-

Hexafluoropropene is then bubbled through or condensed into the stirred SO₃ solution.

-

The reaction is typically carried out at low temperatures (-20 °C to 0 °C) to control the exothermicity and prevent polymerization of SO₃.

-

The reaction mixture is allowed to stir for several hours.

-

Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure to yield the crude product.

-

Purification is achieved by fractional distillation under vacuum.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon and sulfur atoms within the strained four-membered ring. The electron-withdrawing effects of the fluorine and trifluoromethyl substituents further enhance this electrophilicity.

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of fluorinated β-sultones is their susceptibility to nucleophilic attack, leading to ring-opening. This provides a versatile route to a variety of highly functionalized fluorinated compounds.

General Mechanism: A nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms of the oxathietane ring, resulting in the cleavage of a C-O or C-S bond. The regioselectivity of the attack is influenced by the electronic and steric environment of the carbon atoms.

3.1.1. Hydrolysis Reaction with water leads to the formation of a fluorinated sulfonic acid. This reaction highlights the compound's sensitivity to moisture.

-

Experimental Protocol:

-

The sultone is dissolved in a suitable solvent (e.g., acetone, THF).

-

Water is added, and the mixture is stirred at room temperature.

-

The reaction progress can be monitored by ¹⁹F NMR spectroscopy.

-

Upon completion, the solvent is evaporated to yield the sulfonic acid product.

-

3.1.2. Reactions with Alcohols (Esterification) In the presence of a base or Lewis acid catalyst, the sultone reacts with alcohols to form fluorinated sulfonate esters.

-

Experimental Protocol:

-

The sultone and alcohol are dissolved in an aprotic solvent.

-

A non-nucleophilic base (e.g., triethylamine) is added dropwise at a controlled temperature.

-

The reaction is stirred until completion, monitored by TLC or GC-MS.

-

Work-up involves washing with water and brine, followed by drying and purification by column chromatography.

-

Thermal Decomposition (Thermolysis)

While specific data for the target molecule is limited, fluorinated sultones are known to undergo thermal decomposition. At elevated temperatures, the oxathietane ring can fragment, potentially leading to the elimination of SO₂ and the formation of highly reactive fluoroalkenes or carbenes. The exact products would depend on the decomposition pathway, which can be influenced by temperature and the presence of other reagents.

Rearrangement Reactions

Fluorinated β-sultones can undergo rearrangements, often catalyzed by Lewis acids or bases. These rearrangements can lead to the formation of more stable isomeric structures, such as α-fluorosulfonyl fluorides or unsaturated sulfonyl fluorides.

Quantitative Data

Due to the specialized nature of this compound, extensive quantitative data in the public domain is scarce. The following table summarizes available and predicted physical properties.

| Property | Value | Source/Method |

| CAS Number | 773-15-9 | - |

| Molecular Formula | C₃F₆O₃S | - |

| Molecular Weight | 230.09 g/mol | - |

| Boiling Point | 46.5 °C | |

| Density | 1.93 g/cm³ | |

| Refractive Index | 1.343 |

Applications in Drug Development and Research

The reactivity of this compound makes it a valuable intermediate for the synthesis of complex fluorinated molecules. The trifluoromethyl group is a key pharmacophore in many modern drugs, enhancing properties such as metabolic stability, lipophilicity, and binding affinity. The ability to introduce fluorinated sulfonate or sulfonic acid moieties via ring-opening reactions of this sultone provides a powerful tool for drug discovery and development professionals seeking to modulate the physicochemical and biological properties of lead compounds.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Due to the presence of the strained ring and highly electronegative substituents, it should be handled with care in a well-ventilated fume hood. It is likely to be sensitive to moisture and nucleophiles. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a highly reactive fluorinated β-sultone with significant potential as a building block in organic synthesis. Its reactivity is primarily characterized by nucleophilic ring-opening reactions, which provide access to a diverse range of fluorinated sulfonic acids and their derivatives. While detailed quantitative reactivity data remains limited in publicly accessible literature, the general principles of fluorinated sultone chemistry provide a strong framework for predicting its behavior. Further research into the specific reaction kinetics and mechanisms of this compound is warranted to fully exploit its synthetic utility in the development of new pharmaceuticals, agrochemicals, and advanced materials.

The Ascendancy of Fluorinated Sulfones: A Technical Guide to Their Transformative Applications in Organic Synthesis

For Immediate Release

Shanghai, China – December 27, 2025 – The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the array of fluorine-containing building blocks, novel fluorinated sulfones have emerged as remarkably versatile and powerful reagents. This technical guide provides an in-depth exploration of the core applications of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis and utility. Detailed experimental protocols, quantitative data summaries, and visual representations of key chemical transformations are presented to facilitate their adoption and inspire further innovation.

The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated motifs highly sought after in the design of new pharmaceuticals and agrochemicals.[1] Fluorinated sulfones, in particular, serve as stable, easy-to-handle precursors for the introduction of valuable mono-, di-, and trifluoromethyl groups, as well as more complex perfluoroalkyl moieties.[2][3] Their reactivity can be finely tuned, allowing them to participate in a diverse range of transformations including cross-coupling reactions, nucleophilic and electrophilic additions, and radical processes.[4][5][6]

Core Applications and Methodologies

The utility of novel fluorinated sulfones in organic synthesis is expansive. This guide will focus on several key areas where these reagents have demonstrated exceptional promise and utility.

Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Fluorinated sulfones have proven to be effective electrophilic partners in a variety of cross-coupling reactions, enabling the formation of previously challenging carbon-carbon bonds.

a) Suzuki-Miyaura Cross-Coupling: Aryl trifluoromethyl sulfones can undergo Suzuki-Miyaura arylation through the cleavage of the C–SO2 bond. This transformation is facilitated by cooperative palladium/rhodium catalysis, allowing for the synthesis of a wide range of biaryl compounds.[7] The development of fluorinated sulfone derivatives as versatile electrophiles in Suzuki-Miyaura reactions has been a significant advancement, with the introduction of electron-withdrawing groups on the aryl ring of the sulfone promoting the palladium-catalyzed activation of the C–SO2 bond.[8]

b) Nickel-Catalyzed Radical Cross-Coupling: Redox-active α-fluoro-PT-sulfones have been successfully employed in nickel-catalyzed radical cross-coupling reactions with aryl zinc reagents. This methodology is particularly advantageous for the synthesis of pharmaceutically relevant fluorinated scaffolds.[4]

c) Iron-Catalyzed Difluoromethylation: In a notable advancement, difluoromethyl 2-pyridyl sulfone has been utilized in the iron-catalyzed difluoromethylation of arylzincs. This method provides a facile and low-cost route to a diverse array of difluoromethylated arenes.[9][10]

d) Palladium-Catalyzed Desulfonylative Cross-Coupling: Benzylic sulfones are effective partners in palladium-catalyzed desulfonylative cross-coupling reactions. This approach has been successfully applied to the synthesis of triarylmethanes containing a 1,3-oxazole moiety.[1]

Experimental Protocol: Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone [9]

To a flame-dried Schlenk tube under an argon atmosphere are added Fe(acac)₃ (20 mol %), difluoromethyl 2-pyridyl sulfone (1.0 equiv), and anhydrous THF. The solution is cooled to -40 °C. To this solution is slowly added a solution of the diarylzinc reagent (1.5 equiv) and TMEDA (2.0 equiv) in THF. The reaction mixture is stirred at -40 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired difluoromethylated arene.

Nucleophilic Fluoroalkylation: Accessing Fluorinated Stereocenters

Fluorinated sulfones serve as excellent precursors for the generation of fluorinated carbanions, which can then participate in nucleophilic addition reactions with a variety of electrophiles.

a) Perfluoroalkylation of Imines and Carbonyls: Pentafluoroethyl phenyl sulfone (PhSO₂CF₂CF₃) and trifluoromethyl phenyl sulfone (PhSO₂CF₃) are effective reagents for the nucleophilic pentafluoroethylation and trifluoromethylation of aldehydes, ketones, and imines.[6][11] These reactions are typically induced by an alkoxide base at low temperatures.[11] A significant feature of this methodology is the high diastereoselectivity observed in the perfluoroalkylation of homochiral sulfinimines, providing access to enantiomerically enriched perfluoroalkylated sulfinamides.[6]

b) Diastereoselective Difluoro(aminosulfinyl)methylation: The development of chiral difluoromethyl 2-pyridyl sulfoximine has enabled the highly stereoselective introduction of the CF₂SO₂NH₂ group into carbonyls and imines. This provides a unique pathway to chiral 2-hydroxyl- or 2-amino-1,1-difluorinated sulfonamides.[12]

Experimental Protocol: Nucleophilic Trifluoromethylation of Imines with PhSO₂CF₃ [13]

To a solution of trifluoromethyl phenyl sulfone (1.5 equiv) and the imine (1.0 equiv) in anhydrous DMF at -65 °C is added potassium tert-butoxide (t-BuOK, 4.5 equiv) portionwise. The reaction mixture is stirred at this temperature for 1.5 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Mg₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding trifluoromethylated amine.[13]

Radical Fluoroalkylation: Mild and Versatile Transformations

The generation of fluoroalkyl radicals from fluorinated sulfones under mild conditions has opened up new avenues for the construction of complex fluorinated molecules.

a) Photoredox-Catalyzed Reactions: A wide range of mono-, di-, and trifluoromethyl heteroaryl sulfones can be employed as efficient radical fluoroalkylation reagents under visible-light photoredox catalysis.[5] This method has been successfully applied to the fluoroalkylation of isocyanides.[2][5]

b) Difunctionalization of Alkenes: A photoredox copper-catalyzed three-component reaction involving alkenes, fluoroalkyl phenyl sulfones, and thiophenols has been developed for the fluoroalkylation-thiolation of alkenes.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for selected key applications of novel fluorinated sulfones.

Table 1: Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone [14]

| Entry | Arylzinc Reagent (Ar₂Zn) | Product | Yield (%) |

| 1 | Ph₂Zn | Ph-CF₂H | 85 |

| 2 | (4-MeC₆H₄)₂Zn | 4-MeC₆H₄-CF₂H | 82 |

| 3 | (4-MeOC₆H₄)₂Zn | 4-MeOC₆H₄-CF₂H | 78 |

| 4 | (4-FC₆H₄)₂Zn | 4-FC₆H₄-CF₂H | 75 |

| 5 | (2-Naphthyl)₂Zn | 2-Naphthyl-CF₂H | 88 |

Reaction conditions: 1 (0.8 mmol), Ar₂Zn (1.2 mmol, 1.5 equiv), Fe(acac)₃ (20 mol %), THF, −40 °C to rt, 2 h, isolated yield.[14]

Table 2: Nucleophilic Pentafluoroethylation of Imines with PhSO₂CF₂CF₃ [13]

| Entry | Imine | Product | Yield (%) |

| 1 | PhCH=NPh | PhCH(CF₂CF₃)NHPh | 95 |

| 2 | 4-MeOC₆H₄CH=NPh | 4-MeOC₆H₄CH(CF₂CF₃)NHPh | 92 |

| 3 | 4-ClC₆H₄CH=NPh | 4-ClC₆H₄CH(CF₂CF₃)NHPh | 96 |

| 4 | PhCH=NBn | PhCH(CF₂CF₃)NHBn | 98 |

Reaction conditions: Imine (1.0 equiv), PhSO₂CF₂CF₃ (1.5 equiv), t-BuOK (4.5 equiv), THF, -78 °C, 1.5 h. Isolated yields.[13]

Visualizing the Synthetic Pathways

The diverse reactivity of fluorinated sulfones can be categorized into distinct mechanistic pathways. The following diagrams, generated using the DOT language, illustrate these logical relationships.

Caption: Major reaction pathways of fluorinated sulfones.

Caption: General workflow for cross-coupling reactions.

Future Outlook

The field of fluorinated sulfones in organic synthesis is vibrant and rapidly evolving. Future research is likely to focus on the development of new, more efficient catalytic systems, the expansion of the substrate scope for existing transformations, and the discovery of entirely new applications for these versatile reagents. The continued exploration of asymmetric transformations employing chiral fluorinated sulfones holds particular promise for the synthesis of enantiomerically pure pharmaceuticals. As our understanding of the unique reactivity of these compounds deepens, we can expect the development of even more sophisticated and powerful synthetic methodologies, further solidifying the indispensable role of fluorinated sulfones in modern organic chemistry.

References

- 1. Pd-Catalyzed Desulfonative Cross-Coupling of Benzylic Sulfone Derivatives with 1,3-Oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sioc.ac.cn [sioc.ac.cn]

- 3. From S-Fluoroalkylation to Fluoroalkylation-Thiolation: Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiophenols Enabled by Photoredox Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic perfluoroalkylation of imines and carbonyls: perfluoroalkyl sulfones as efficient perfluoroalkyl-transfer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs [organic-chemistry.org]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. sioc.cas.cn [sioc.cas.cn]

An In-depth Technical Guide to the Solubility of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in Organic Solvents

Introduction

3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide is a highly fluorinated heterocyclic compound. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its physical and chemical properties, including its solubility. Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, meaning they exhibit low solubility in both aqueous and traditional organic solvents.[1] This unique characteristic necessitates careful solvent selection in research and drug development applications. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the likely solubility of this compound and a methodology for its empirical determination.

Predicted Solubility Profile

The solubility of a solute is largely governed by the principle of "like dissolves like."[2] Given the highly fluorinated nature of this compound, it is anticipated to have limited solubility in many common organic solvents. Its solubility is expected to be more favorable in solvents that are also fluorinated, often referred to as "fluorous" solvents. The polarity introduced by the sulfone group may allow for some interaction with polar aprotic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Fluorinated | Perfluorohexane | High | "Like dissolves like" principle; both solute and solvent are highly fluorinated. |

| 2,2,2-Trifluoroethanol | Moderate to High | The fluorine content of the solvent should enhance interaction with the fluorinated solute. | |

| Polar Aprotic | Acetone | Low to Moderate | The polar sulfone group may interact with the polar aprotic solvent, but the fluorinated alkyl groups will limit solubility. |

| Acetonitrile | Low to Moderate | Similar to acetone, with the potential for some dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Low to Moderate | DMSO is a strong polar aprotic solvent, but the lipophobicity of the solute may still limit solubility. | |

| Dichloromethane (DCM) | Low | The polarity is lower than other polar aprotic solvents, likely resulting in poor solvation of the sulfone group. | |

| Polar Protic | Methanol | Low | The hydroxyl group and high polarity of methanol are not expected to interact favorably with the highly fluorinated, lipophobic compound. |

| Ethanol | Low | Similar to methanol, with poor expected solubility. | |

| Non-polar | Hexane | Very Low | Significant mismatch in polarity and intermolecular forces between the non-polar solvent and the polar, fluorinated solute. |

| Toluene | Very Low | The aromatic, non-polar nature of toluene is unlikely to effectively solvate the target compound. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in an organic solvent involves the gravimetric analysis of a saturated solution.[3][4]

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the solvent into a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid present.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the withdrawn sample through a syringe filter to remove any suspended microcrystals.

-

Gravimetric Analysis: Transfer the filtered, saturated solution to a pre-weighed, dry vial. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Calculation of Solubility: Once the solvent has completely evaporated, weigh the vial containing the dried solute. The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While specific experimental data on the solubility of this compound is not currently available, an understanding of the behavior of highly fluorinated compounds allows for a qualitative prediction of its solubility profile. It is anticipated to be most soluble in fluorinated solvents and have limited solubility in common polar and non-polar organic solvents. The provided experimental protocol offers a reliable method for researchers to quantitatively determine the solubility in solvents relevant to their specific applications. Such empirical data is crucial for the effective use of this compound in synthesis, formulation, and other areas of chemical research and development.

References

In-Depth Technical Guide on the Hazards and Safety Precautions for Handling 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The health hazards of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide have not been fully investigated.[1] All handling should be conducted with extreme caution, assuming the substance is highly toxic and reactive.

Executive Summary

This compound, a highly fluorinated sultone, presents significant potential hazards due to its reactive nature and the general toxicity profile of similar compounds. This guide provides a comprehensive overview of the known properties, potential hazards, and stringent safety protocols required for its handling, storage, and disposal. Due to the limited availability of specific toxicological data, a conservative approach to safety is mandated, treating the compound as a severe irritant and potentially harmful by all routes of exposure.

Hazard Identification and Classification

While comprehensive toxicological data for this specific compound is not publicly available, information from safety data sheets and analogous fluorinated compounds indicates the following hazards:

-

Acute Effects: The compound is classified as an irritant and may be harmful by ingestion and inhalation.[1]

-

Skin and Eye Contact: Assumed to be corrosive to skin and eyes. Contact can cause severe irritation or chemical burns.[1]

-

Inhalation: Due to its volatility (boiling point of 46.5 °C), inhalation of vapors may cause respiratory irritation.[1]

-

Reactivity: As a fluorinated compound, it may react exothermically with incompatible materials.

-

Thermal Decomposition: When heated to decomposition, it is expected to emit toxic and corrosive fumes, potentially including hydrogen fluoride (HF), carbon oxides, and sulfur oxides.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 773-15-9 | Matrix Scientific |

| Molecular Formula | C₃F₆O₃S | ChemicalBook |

| Molecular Weight | 230.09 g/mol | ChemicalBook |

| Appearance | Clear Liquid | ChemicalBook |

| Boiling Point | 46.5 °C | ChemicalBook |

| Density | 1.93 g/cm³ | ChemicalBook |

| Storage Temperature | Freezer temperatures recommended | Matrix Scientific |

Exposure Controls and Personal Protection

Strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily available and tested regularly in the immediate vicinity of the handling area.[1]

Personal Protective Equipment (PPE)

A summary of the required PPE is presented in Table 2.

| Equipment | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile). Consider double-gloving. | Prevents skin contact.[1] |

| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects against spills and splashes.[1] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required if engineering controls are insufficient or during emergency situations. | Prevents inhalation of harmful vapors. |

Safe Handling and Storage Procedures

The following diagram outlines the general workflow for safely handling this compound.

Caption: General workflow for handling the hazardous compound.

Storage

-

Store in a tightly sealed container in a freezer.[1]

-

The storage area should be cool, dry, and well-ventilated.[1]

-

Avoid contact with moisture.

-

Store away from incompatible materials such as strong bases, acids, and oxidizing agents.

Emergency Procedures

A clear and concise emergency response plan is crucial. The following flowchart details the steps to be taken in case of an accidental exposure or spill.

References

Methodological & Application

3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide as a trifluoromethylating agent

Disclaimer: Information regarding the specific trifluoromethylating agent, 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide, is not available in the current scientific literature. Therefore, these application notes and protocols are based on the well-characterized and analogous reagent, Trifluoromethyl Phenyl Sulfone (PhSO₂CF₃) . The principles, reaction conditions, and applications described herein are expected to provide valuable guidance for researchers, scientists, and drug development professionals working with sulfone-based trifluoromethylating agents.

Introduction to Trifluoromethyl Phenyl Sulfone as a Trifluoromethylating Agent

The introduction of a trifluoromethyl (-CF₃) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethyl phenyl sulfone has emerged as a versatile reagent capable of delivering the trifluoromethyl group through different mechanistic pathways, acting as both a nucleophilic and a radical trifluoromethylating agent.[1][2][3] This dual reactivity allows for the trifluoromethylation of a diverse range of substrates under various reaction conditions.

Fluoroalkyl sulfones, such as trifluoromethyl phenyl sulfone, are a class of stable and easily accessible organofluorine compounds that have been widely used in selective fluoroalkylation of organic compounds.[1] Traditionally, it has been employed as a nucleophilic trifluoromethylating agent.[3] However, recent studies have demonstrated its utility as a precursor for the trifluoromethyl radical, expanding its synthetic applications.[1][2]

Data Presentation: S-Trifluoromethylation of Thiophenols

The following tables summarize the reaction conditions and substrate scope for the visible-light-promoted S-trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as the trifluoromethylating agent.[1][3]

Table 1: Optimization of Reaction Conditions for S-Trifluoromethylation of Thiophenol [1][3]

| Entry | Solvent | Base | Time (h) | Yield (%) |

| 1 | DMF | Cs₂CO₃ | 12 | Trace |

| 2 | DMAc | Cs₂CO₃ | 12 | 61 |

| 3 | NMP | Cs₂CO₃ | 18 | 80 |

| 4 | NMP | Cs₂CO₃ | 24 | 81 |

Reaction conditions: Thiophenol (1.0 equiv.), Trifluoromethyl phenyl sulfone (1.1 equiv.), Base (2.0 equiv.), Solvent (5.0 mL), under visible light irradiation.

Table 2: Substrate Scope for the S-Trifluoromethylation of Various Thiophenols [1][3]

| Substrate (Thiophenol derivative) | Product | Yield (%) |

| 4-tert-butylthiophenol | 4-tert-butyl(trifluoromethylthio)benzene | Moderate |

| 4-methoxythiophenol | 4-methoxy(trifluoromethylthio)benzene | Moderate |

| 4-aminobenzamide | 4-((trifluoromethyl)thio)benzamide | Good |

| 4-(methylthio)thiophenol | 4-(methylthio)(trifluoromethylthio)benzene | Good |

| Methyl 4-mercaptobenzoate | Methyl 4-((trifluoromethyl)thio)benzoate | Excellent |

| 4-mercaptobenzoic acid | 4-((trifluoromethyl)thio)benzoic acid | Good |

| 4-mercaptobenzonitrile | 4-((trifluoromethyl)thio)benzonitrile | Excellent |

| 4-mercaptophenyl)(phenyl)methanone | (4-((trifluoromethyl)thio)phenyl)(phenyl)methanone | Excellent |

| 4-mercaptophenyl)sulfonyl)benzene | Phenyl(4-((trifluoromethyl)thio)phenyl)sulfone | Excellent |

| Pyridine-2-thiol | 2-((trifluoromethyl)thio)pyridine | Good |

| Pyrimidine-2-thiol | 2-((trifluoromethyl)thio)pyrimidine | Good |

| Benzothiazole-2-thiol | 2-((trifluoromethyl)thio)benzothiazole | Good |

Reaction conditions: Thiophenol derivative (0.50 mmol, 1.0 equiv.), Trifluoromethyl phenyl sulfone (0.55 mmol, 1.1 equiv.), Cs₂CO₃ (1.00 mmol, 2.0 equiv.), and NMP (5.0 mL) under visible light irradiation for 24 hours.[3] For electron-rich substrates, using 1-(trifluoromethyl)-4-((trifluoromethyl)sulfonyl)benzene can improve yields.[1]

Experimental Protocols

General Protocol for the S-Trifluoromethylation of Thiophenols

This protocol is a representative example for the S-trifluoromethylation of a thiophenol derivative using trifluoromethyl phenyl sulfone under visible light irradiation.[1][3]

Materials:

-

Thiophenol derivative (1.0 equiv)

-

Trifluoromethyl phenyl sulfone (1.1 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

N-Methyl-2-pyrrolidone (NMP)

-

Reaction vessel (e.g., Schlenk tube)

-

Visible light source (e.g., blue LEDs)

-

Stir plate

Procedure:

-

To a reaction vessel, add the thiophenol derivative (0.50 mmol, 1.0 equiv), trifluoromethyl phenyl sulfone (0.55 mmol, 1.1 equiv), and cesium carbonate (1.00 mmol, 2.0 equiv).

-

Add NMP (5.0 mL) to the reaction vessel.

-

Seal the vessel and place it on a stir plate.

-

Irradiate the reaction mixture with a visible light source with stirring at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 24 hours.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired S-trifluoromethylated product.

Mandatory Visualizations

Proposed Reaction Mechanism for S-Trifluoromethylation

The visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone is proposed to proceed through a radical mechanism involving an electron donor-acceptor (EDA) complex.[1]

Caption: Proposed mechanism for visible-light-promoted S-trifluoromethylation.

Experimental Workflow for S-Trifluoromethylation

The following diagram illustrates the general laboratory workflow for the synthesis of S-trifluoromethylated compounds.

Caption: General experimental workflow for S-trifluoromethylation.

Applications in Research and Drug Development

The ability to introduce a trifluoromethyl group into a variety of molecular scaffolds is of significant interest to the pharmaceutical and agrochemical industries.

-

Synthesis of Novel Bioactive Molecules: The trifluoromethylation of complex molecules, including drug candidates and natural products, can lead to the discovery of new therapeutic agents with improved properties.[1]

-

Late-Stage Functionalization: The development of mild and selective trifluoromethylation methods allows for the modification of complex molecules at a late stage of the synthesis, which is highly valuable in drug discovery programs.

-

Preparation of Trifluoromethylated Building Blocks: This methodology can be used to synthesize a variety of trifluoromethylated building blocks, such as trifluoromethyl heteroaryl sulfones, which are valuable intermediates in organic synthesis.[1][3]

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unveiling the Trifluoromethylation Potential of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide: A Deep Dive into a Novel Reagent

For Immediate Release: Shanghai, China – December 27, 2025 – In the ever-evolving landscape of pharmaceutical and agrochemical development, the introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy for enhancing metabolic stability, lipophilicity, and overall bioactivity. While a variety of trifluoromethylating agents are known, the exploration of novel reagents with unique reactivity profiles remains a key research endeavor. This document provides a comprehensive overview of a promising, yet lesser-known reagent, 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide, and a plausible mechanism for its action in trifluoromethylation reactions.

Due to the limited direct literature on this compound, this application note will detail a proposed mechanism based on the well-established chemistry of related polyfluorinated sulfones and their thermal or chemically-induced decomposition. This approach allows for a scientifically grounded exploration of its potential as a trifluoromethylating agent.

Plausible Mechanism of Trifluoromethylation

The proposed mechanism of trifluoromethylation using this compound involves the thermal or chemically-induced extrusion of sulfur dioxide (SO₂) to generate a reactive trifluoromethyl species. This process is analogous to other known reactions involving the decomposition of sulfone-containing compounds.

The key steps of the proposed mechanism are:

-

Activation: The reaction is initiated by heat or a chemical trigger, leading to the weakening of the carbon-sulfur bonds within the oxathietane ring.

-

SO₂ Extrusion: The strained four-membered ring undergoes a concerted or stepwise cycloreversion, releasing the thermodynamically stable sulfur dioxide molecule. This extrusion is the driving force of the reaction.

-

Formation of a Trifluoromethyl Intermediate: The extrusion of SO₂ results in the formation of a highly reactive intermediate. Depending on the reaction conditions and the substrate, this could be a trifluoromethyl radical (•CF₃) or a trifluoromethyl anion (:CF₃⁻).

-

Trifluoromethylation of Substrate: The generated trifluoromethyl intermediate then reacts with the target substrate to introduce the CF₃ group.

This proposed pathway provides a framework for understanding the potential reactivity of this compound and for designing synthetic strategies that leverage its unique structure.

Application Notes